molecular formula C8H4ClNO2S B3048563 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one CAS No. 17452-79-8

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Cat. No. B3048563
CAS RN: 17452-79-8
M. Wt: 213.64 g/mol
InChI Key: FHAPVFFWHRPZFA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one belongs to a class of compounds known as heterocyclic compounds, specifically an oxadiazole derivative . These compounds are known for their wide range of biological applications .


Synthesis Analysis

While specific synthesis information for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is not available, a similar compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, was synthesized starting from 4-chlorobenzoic acid in six steps . The process involved esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they often exhibit C–H…N intermolecular interactions and are stabilized by π–π interactions between the oxadiazole and phenyl rings .

Scientific Research Applications

Synthesis and Structural Analysis

  • Nitrile Sulphides and 1,3,4-Oxathiazoles Synthesis : Nitrile sulphides generated by the thermal decarboxylation of 1,3,4-oxathiazol-2-ones undergo cycloaddition to yield trisubstituted 1,3,4-oxathiazoles. The oxathiazole rings are planar with a localized CN double bond (Damas et al., 1981).

  • Effect of Substituents on Oxathiazol-2-one Structure : The structure of 1,3,4-oxathiazol-2-one rings is influenced by electron acceptor substituents, affecting the system conjugation in the oxathiazolone ring (Krayushkin et al., 2010).

Antimicrobial and Anticancer Applications

  • Synthesis of Formazans with Antimicrobial Properties : The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014).

  • Anticancer Evaluation of 1,2,4-Triazolin-3-one Derivatives : Novel derivatives showed in vitro anticancerous action against various human tumor cell lines, highlighting the potential of these compounds in cancer therapy (Kattimani et al., 2013).

Enzyme Inhibition and Biochemical Applications

  • Synthesis of Compounds for Enzyme Inhibition : Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and screened for lipase and α-glucosidase inhibition, showing significant inhibitory activity (Bekircan et al., 2015).

Chemical Reactions and Conversions

  • Desulfurization of 1,3,4-Oxathiazol-2-one : The reactions of various 5-aryl-1,3,4-oxathiazol-2-ones with triethylphosphite resulted in desulfurization, forming benzonitriles and ethylphosphorothioate (Oh and Kim, 1983).

  • Synthesis of Biheterocyclic Compounds with Antimicrobial Properties : New biheterocyclic compounds containing 1,2,4-triazole and 1,3,4-thiadiazole moieties were synthesized and displayed antimicrobial activities (Demirbaş et al., 2010).

Safety And Hazards

While specific safety data for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is not available, similar compounds can cause skin irritation, serious eye irritation, and respiratory irritation . Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAPVFFWHRPZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356084
Record name 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

CAS RN

17452-79-8
Record name 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chlorobenzamide (0.25 g, 1.60 mmol) in toluene (10 ml) was added chlorocarbonylsulfenyl chloride (0.70 ml, 8.03 mmol). The resulting reaction mixture was refluxed at 80° C. for 3 h. After the completion of the reaction (TLC monitoring), the mixture was concentrated, added diethyl ether and washed twice with water, twice with 5% NaHCO3, again with water, and was dried (Na2SO4), concentrated under vacuum to give the product (crude yield 0.520 g) that was carried forward to the next step without further purification.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 100-mL round-bottom flask, was placed 4-chlorobenzamide (3.0 g, 19.28 mmol, 1.00 equiv), chloro(chlorosulfanyl)methanone (5.03 g, 38.40 mmol, 1.99 equiv), toluene (30 mL). The resulting solution was stirred overnight at 100° C. in an oil bath. The reaction progress was monitored by GCMS/TLC/LCMS (ethyl acetate/petroleum ether=1:20). The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with petroleum ether. This resulted in 3.8 g (92%) of 5-(4-chlorophenyl)-2H-1,3,4-oxathiazol-2-one as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Yamada, S Hong, E Kuwano - 2006 - catalog.lib.kyushu-u.ac.jp
Phenylalanine ammonia–lyase (PAL), which catalyzes the formation of trans–cinnamic acid (t–CA) from L–phenylalanine, plays a central role in plant secondary metabolism (Hohlbrock …
Number of citations: 2 catalog.lib.kyushu-u.ac.jp
EAF Fordyce, AJ Morrison, RD Sharp, RM Paton - Tetrahedron, 2010 - Elsevier
The 1,3-dipolar cycloaddition reactions of nitrile sulfides, generated by microwave-assisted decarboxylation of 1,3,4-oxathiazol-2-ones, have been investigated. By this approach ethyl 1,…
Number of citations: 29 www.sciencedirect.com
L Shen, Y Zhang, A Wang… - Journal of medicinal …, 2007 - ACS Publications
Cardiovascular disease is the most common cause of morbidity and mortality in developed nations. To effectively target dyslipidemia to reduce the risk of cardiovascular disease, it may …
Number of citations: 52 pubs.acs.org
I SHIBUYA, Y GAMA, M SHIMIZU - Journal of Japan Oil Chemists' …, 1998 - jstage.jst.go.jp
Silver ion-mediated desulfurization of N-aroyl-S-(disubstituted thiocarbamoyl)-thiohydroxylamines(1) and disubstituted dithiocarbamic acid phenacyl esters (4) in aqueous solution gives …
Number of citations: 5 www.jstage.jst.go.jp
渋谷勲, 蒲康夫, 清水政男 - 日本油化学会誌, 1998 - jlc.jst.go.jp
N-アロイル-S- (ジ置換チオカルバモイル) -チオヒドロキシルアミンおよび置換ジチオカルバミン酸のフェナシルエステル (4) を水の存在下で, 標記の反応をさせたところ, SO置換が起こり, 対応する…
Number of citations: 3 jlc.jst.go.jp

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